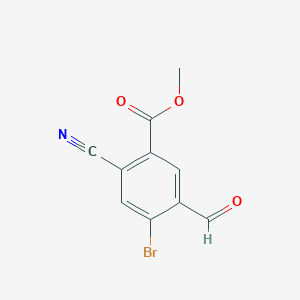
Methyl 3-bromo-5-cyano-2-iodobenzoate
Vue d'ensemble
Description
Methyl 3-bromo-5-cyano-2-iodobenzoate is an organic compound, classified as an organic halide, with a molecular formula of C7H4BrINO2. It is a colorless, crystalline solid with a melting point of about 69 °C. It is insoluble in water, but soluble in organic solvents such as methanol, ethanol, and acetone. It is used in a variety of scientific applications, including organic synthesis, biochemistry, and drug development.
Applications De Recherche Scientifique
Methyl 3-bromo-5-cyano-2-iodobenzoate is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is a stable, non-toxic compound that is easily synthesized and purified. It is also used in biochemistry and drug development, as its structure is similar to that of many drugs and can be used to study their structure and function.
Mécanisme D'action
Methyl 3-bromo-5-cyano-2-iodobenzoate is a nucleophilic aromatic substitution reagent, meaning that it can react with an aromatic ring by displacing a substituent. This reaction is catalyzed by sulfuric acid, and proceeds through a series of steps. First, the bromide is protonated by the sulfuric acid, forming a bromonium ion. This bromonium ion then reacts with the iodide, forming an iodonium ion. The iodonium ion then reacts with the aromatic ring, displacing the bromide and forming an aromatic iodide.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects in humans or animals. It is a relatively non-toxic compound, and has not been found to have any adverse effects in laboratory studies.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-bromo-5-cyano-2-iodobenzoate has several advantages and limitations for use in laboratory experiments. It is a relatively non-toxic compound, making it safe to handle and store in the laboratory. It is also relatively inexpensive and easy to synthesize and purify, making it a cost-effective reagent. However, it is insoluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
In the future, methyl 3-bromo-5-cyano-2-iodobenzoate may be used in a variety of ways. It may be used as a reagent in organic synthesis, biochemistry, and drug development. It may also be used to study the structure and function of drugs and other compounds. Additionally, it may be used as a catalyst in reactions, or as a starting material for the synthesis of other compounds. Finally, it may be used in the development of new materials and technologies.
Propriétés
IUPAC Name |
methyl 3-bromo-5-cyano-2-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrINO2/c1-14-9(13)6-2-5(4-12)3-7(10)8(6)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMKQUZAKVSCBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C#N)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















